molecular formula C17H12ClFO3 B2836696 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one CAS No. 307547-73-5

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B2836696
CAS No.: 307547-73-5
M. Wt: 318.73
InChI Key: QFJJEDWOUQQYSJ-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-((2-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one
  • 5,7-bis((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one
  • 2-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one stands out due to its unique substitution pattern and the presence of both chloro and fluoro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(13(18)7-12(10)15)21-9-11-4-2-3-5-14(11)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJJEDWOUQQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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